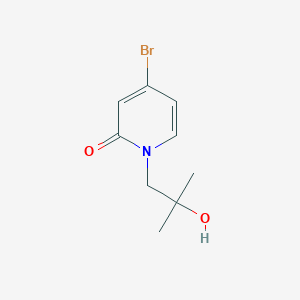

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,13)6-11-4-3-7(10)5-8(11)12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYONLZOCIYKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=CC(=CC1=O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216224 | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193334-88-1 | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193334-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the hydroxy-methylpropyl group. One common method involves the following steps:

Bromination: The pyridinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

Alkylation: The brominated pyridinone is then subjected to alkylation with 2-hydroxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products

Oxidation: Formation of 4-bromo-1-(2-oxo-2-methylpropyl)pyridin-2(1H)-one.

Reduction: Formation of 1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

Substitution: Formation of 4-azido-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one or 4-thiocyanato-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyridinones, including 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : This compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential of this compound in this area remains a topic of ongoing research .

Agrochemicals

The compound's structural characteristics allow it to be explored as a potential pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is under investigation. Preliminary studies suggest promising results in controlling agricultural pests without harming beneficial insects .

Material Science

In material science, the compound is being evaluated for its role as a building block in synthesizing novel materials with specific electronic or optical properties. Its bromine content can enhance the reactivity needed for creating complex organic frameworks .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridinones, including this compound. The results indicated that the compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics .

Case Study 2: Antitumor Activity

In a research article from Cancer Research, the antitumor activity of this compound was assessed using human cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .

Case Study 3: Agrochemical Application

A recent study focused on the application of this compound as an agrochemical agent. Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop yield and health, highlighting its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and bromine functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The table below compares 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one with analogous pyridinone derivatives, highlighting substituent effects on key properties:

<sup>a</sup> LogP values are calculated using different models (e.g., XLOGP3, SILICOS-IT).

Key Observations:

Hydrophilicity : The 2-hydroxy-2-methylpropyl substituent (target compound) confers moderate hydrophilicity (LogP ~1.43), comparable to the hydroxyethyl analogue (LogP 0.62). Aryl substituents (e.g., 2-methoxyphenyl) increase LogP significantly (2.27), reducing aqueous solubility .

Synthetic Utility : Bromine at position 4 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, as demonstrated in the synthesis of anti-allodynic agents and eIF4A3 inhibitors .

Biological Activity

4-Bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, with the molecular formula CHBrNO and CAS number 1193334-88-1, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 246.11 g/mol

- Purity : Typically around 95% to 97% .

- Structural Formula : The compound features a bromine atom at the 4-position of the pyridine ring and a hydroxy group attached to a branched alkyl chain at the 1-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and antioxidant domains.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound can exhibit inhibitory effects against several bacterial strains. For example:

- Inhibition of Mycobacterium tuberculosis : Related compounds have shown IC values of approximately 6.8 μM against Mycobacterium tuberculosis H37Ra, indicating potential for use in tuberculosis treatment .

- Limited Efficacy Against Other Pathogens : The compound was found inactive against a range of other bacteria including Staphylococcus aureus and yeasts such as Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- Luminol Chemiluminescence Assay : In studies, it was observed that at a concentration of 10 μM, the compound significantly reduced luminescence, suggesting effective scavenging of reactive oxygen species (ROS). This indicates its potential as an antioxidant agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Metal Chelation : Initial hypotheses suggested that the compound may chelate metal ions, thereby inhibiting oxidative stress; however, further studies ruled out this mechanism as the primary action .

Case Studies

Several studies have documented the biological activity of this compound or its analogs:

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis often involves multi-step strategies, including halogenation and alkylation. For example, brominated pyridinones can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. Reaction optimization, such as controlling temperature (e.g., 0–25°C for bromine stability) and solvent polarity, is critical. A study on 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one highlights the use of anhydrous conditions to minimize hydrolysis of sensitive groups . Parallel library synthesis approaches, as seen in 3,4-disubstituted pyridin-2(1H)-ones, may also apply, where regioselectivity is controlled by precursor choice (e.g., 2-chloro-4-fluoronicotinic acid) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine at position 4, hydroxypropyl group).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- X-ray Crystallography : For unambiguous structural determination, as applied in pyridin-2(1H)-one hybrids .

- IR Spectroscopy : To identify functional groups like hydroxyl (broad ~3200 cm) and carbonyl (C=O stretch ~1650 cm) .

Q. What are the typical chemical reactions this compound undergoes, and how do substituents influence reactivity?

The bromine at position 4 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introduction). The hydroxypropyl group can undergo esterification or oxidation. Reactivity comparisons with analogs (e.g., 5-chloro or 5-iodo derivatives) show bromine’s moderate leaving-group ability, balancing stability and reactivity .

Advanced Research Questions

Q. How can structural modifications improve solubility and bioavailability while maintaining target affinity?

Strategies include:

- Polar Surface Area (tPSA) Optimization : Reducing tPSA (e.g., replacing cyanophenyl with trifluoromethyl) lowers P-glycoprotein (P-gp) efflux, improving pharmacokinetics. A study on pyridin-2(1H)-one derivatives achieved a tPSA reduction from 99.3 Å to 75.5 Å, enhancing metabolic stability .

- Rigidification : Introducing tricyclic scaffolds (e.g., survivin modulators) improves binding by reducing conformational flexibility .

Q. What computational methods predict interactions with biological targets like enzymes or receptors?

- Molecular Dynamics (MD) Simulations : Used to design survivin-dimerization modulators by analyzing protein-ligand stability .

- Docking Studies : For HIV-1 reverse transcriptase inhibition, pyridin-2(1H)-one hybrids are modeled into non-nucleoside binding pockets to assess steric and electronic complementarity .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Use standardized assays (e.g., thermal plate tests in rodents) to compare EC values .

- Structural Analog Comparisons : Evaluate substituent effects (e.g., bromine vs. iodine) on target binding. For example, 5-iodo analogs show higher reactivity but lower stability than brominated derivatives .

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity assays) .

- Experimental Design : Prioritize modular synthesis routes to explore substituent effects systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.